molecular formula C36H25N B14277066 N,N-Diphenyl-4-[2-(pyren-1-YL)ethenyl]aniline CAS No. 127697-06-7

N,N-Diphenyl-4-[2-(pyren-1-YL)ethenyl]aniline

Cat. No.: B14277066
CAS No.: 127697-06-7
M. Wt: 471.6 g/mol
InChI Key: ZCGFEMMKAGWGPC-UHFFFAOYSA-N
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Description

N,N-Diphenyl-4-[2-(pyren-1-YL)ethenyl]aniline is a highly fluorescent organic compound that belongs to the family of triphenylamine derivatives. This compound is known for its unique electroluminescent properties, making it a valuable material in the field of organic light-emitting devices (OLEDs) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diphenyl-4-[2-(pyren-1-YL)ethenyl]aniline typically involves the reaction of N,N-diphenylaniline with pyrene-1-carbaldehyde under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product with high yield .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows standard organic synthesis protocols. The scalability of the reaction is feasible due to the availability of starting materials and the straightforward reaction conditions .

Chemical Reactions Analysis

Types of Reactions

N,N-Diphenyl-4-[2-(pyren-1-YL)ethenyl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N,N-Diphenyl-4-[2-(pyren-1-YL)ethenyl]aniline has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N-Diphenyl-4-[2-(pyren-1-YL)ethenyl]aniline involves its ability to act as a hole-transporting emitter in OLEDs. The compound’s molecular structure allows for efficient charge transfer and emission of light when an electric field is applied. The pyrene moiety enhances the electron-donating ability, facilitating exciplex formation with electron-transporting materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Diphenyl-4-[2-(pyren-1-YL)ethenyl]aniline is unique due to its specific molecular structure, which provides distinct electroluminescent characteristics. The presence of the ethenyl linkage and the pyrene moiety enhances its performance in OLED applications, making it a valuable material for advanced optoelectronic devices .

Properties

CAS No.

127697-06-7

Molecular Formula

C36H25N

Molecular Weight

471.6 g/mol

IUPAC Name

N,N-diphenyl-4-(2-pyren-1-ylethenyl)aniline

InChI

InChI=1S/C36H25N/c1-3-10-31(11-4-1)37(32-12-5-2-6-13-32)33-23-15-26(16-24-33)14-17-27-18-19-30-21-20-28-8-7-9-29-22-25-34(27)36(30)35(28)29/h1-25H

InChI Key

ZCGFEMMKAGWGPC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=CC4=C5C=CC6=CC=CC7=C6C5=C(C=C7)C=C4

Origin of Product

United States

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